2-Allyl-1-hydroxy-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile
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Overview
Description
2-Allyl-1-hydroxy-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C16H13N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-1-hydroxy-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment and adherence to stringent regulatory standards to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Allyl-1-hydroxy-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-Allyl-1-hydroxy-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying cellular processes and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Allyl-1-hydroxy-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the pyrido[1,2-a]benzimidazole family, such as:
- 1-Hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-Butyl-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
What sets 2-Allyl-1-hydroxy-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable for specific research and industrial applications .
Properties
IUPAC Name |
3-methyl-1-oxo-2-prop-2-enyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-3-6-11-10(2)12(9-17)15-18-13-7-4-5-8-14(13)19(15)16(11)20/h3-5,7-8,18H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFQLJKLTOFGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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